2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol
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Overview
Description
2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol is a complex organic compound with a molecular formula of C17H18BrN3O4S. This compound is notable for its unique structure, which includes a bromine atom, a triazole ring, and multiple methoxy and sulfanyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol typically involves multiple stepsThe reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent reaction conditions. The purification process might involve crystallization, distillation, or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce a different halogen or an alkyl group .
Scientific Research Applications
2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and methoxy groups may play a role in binding to these targets, while the bromine atom could be involved in electron transfer processes. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-((E)-{[(3,4-dimethoxyphenyl)imino]methyl}phenol): Similar structure but lacks the triazole and sulfanyl groups.
2,6-Dimethoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-pyrazol-4-yl]imino}methyl)phenyl acetate: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-Bromo-4-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a triazole ring and a sulfanyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications .
Properties
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4S/c1-25-13-5-4-11(8-14(13)26-2)17-21-22-18(28)23(17)20-9-10-6-12(19)16(24)15(7-10)27-3/h4-9,24H,1-3H3,(H,22,28)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCOFIKHIZQCQ-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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